Methyl 4-methoxy-3-nitro-5-propylbenzoate
Description
Methyl 4-methoxy-3-nitro-5-propylbenzoate is a substituted methyl ester featuring a benzene ring with three distinct functional groups: a methoxy (-OCH₃) group at the para position, a nitro (-NO₂) group at the meta position, and a propyl (-CH₂CH₂CH₃) substituent at the ortho position. This combination of electron-donating (methoxy), electron-withdrawing (nitro), and hydrophobic (propyl) groups confers unique physicochemical properties, making it a compound of interest in organic synthesis and materials science.
Properties
CAS No. |
647856-00-6 |
|---|---|
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
methyl 4-methoxy-3-nitro-5-propylbenzoate |
InChI |
InChI=1S/C12H15NO5/c1-4-5-8-6-9(12(14)18-3)7-10(13(15)16)11(8)17-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
CPJKJQCUPHSYMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)C(=O)OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Esterification Process
The most common method for synthesizing methyl 4-methoxy-3-nitro-5-propylbenzoate involves the esterification of 4-methoxy-3-nitro-5-propylbenzoic acid with methanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
- Reagents: 4-methoxy-3-nitro-5-propylbenzoic acid, methanol, sulfuric acid
- Temperature: Reflux
- Duration: Typically several hours until completion
The yield from this reaction can reach up to 91% based on the starting acid material, with high purity levels confirmed through techniques such as gas chromatography (GC) and melting point determination.
An alternative synthetic route includes the nitration of methyl benzoate derivatives. This method involves the introduction of the nitro group onto the aromatic ring prior to esterification.
- Dissolve methyl benzoate in a suitable solvent (e.g., dichloromethane).
- Add a nitrating mixture composed of concentrated sulfuric acid and nitric acid while maintaining low temperatures to control the reaction.
- After nitration, the resulting compound can be further reacted with propyl bromide or iodide in the presence of a base to introduce the propyl group.
This method may yield lower overall amounts due to multiple reaction steps but allows for greater functionalization options.
This compound can undergo various chemical transformations:
Reduction
The nitro group can be reduced to an amino group using hydrogen gas in the presence of palladium on carbon as a catalyst.
Hydrolysis
The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution Reactions
The methoxy group may be substituted using nucleophilic aromatic substitution methods, allowing for further functionalization of the compound.
Common Reagents for Reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Reduction | Hydrogen gas, palladium on carbon | Under pressure |
| Hydrolysis | Sodium hydroxide or hydrochloric acid | Acidic/basic medium |
| Substitution | Sodium methoxide, dimethyl sulfoxide | Heat |
In an industrial context, continuous flow reactors are often employed to enhance efficiency and scalability during the synthesis of this compound. These systems allow for precise control over reaction parameters such as temperature and pressure, significantly improving yields compared to batch processes.
When comparing this compound with structurally similar compounds, several key differences emerge regarding reactivity and functionalization potential:
| Compound Name | Key Functional Groups | Reactivity Characteristics |
|---|---|---|
| Methyl 4-hydroxybenzoate | Hydroxy group | More reactive towards electrophilic substitution due to electron-donating nature of -OH |
| Methyl 3-nitrobenzoate | Nitro group | Less reactive due to strong electron-withdrawing effect of -NO₂ |
| Methyl 4-methoxybenzoate | Methoxy group | Moderate reactivity; can undergo ether cleavage under strong conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-nitro-5-propylbenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Reduction: 4-methoxy-3-amino-5-propylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-methoxy-3-nitro-5-propylbenzoic acid.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 4-methoxy-3-nitro-5-propylbenzoate as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives of benzoates have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| HeLa (Cervical Cancer) | 7.8 | |
| A549 (Lung Cancer) | 12.3 |
The mechanism of action is believed to involve the disruption of microtubule dynamics, which is critical for cell division.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antibacterial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
Materials Science Applications
In materials science, this compound is used as a building block for synthesizing polymers and other advanced materials. Its nitro group can participate in various chemical reactions, allowing for the creation of functionalized polymers that can be utilized in coatings, adhesives, and other applications.
Agricultural Chemistry Applications
The compound has potential applications in agricultural chemistry as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing agrochemicals aimed at controlling pests or promoting plant growth.
Study on Anticancer Efficacy
A comprehensive study investigated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that modifications in the chemical structure led to improved cytotoxicity and selectivity towards cancer cells.
Research on Antimicrobial Activity
Another notable case study focused on the antimicrobial activity of the compound against multi-drug resistant strains of bacteria. The findings suggested that this compound could serve as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-nitro-5-propylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets, while the ester group can be hydrolyzed to release the active carboxylic acid.
Comparison with Similar Compounds
Substituent Effects and Reactivity
Methyl 4-Hydroxybenzoate Derivatives :
The parent compound, methyl 4-hydroxybenzoate, lacks nitro and propyl groups. Introducing a nitro group at the meta position (as in the target compound) enhances electrophilic substitution resistance due to its electron-withdrawing nature, while the methoxy group at the para position directs further substitutions. Comparatively, 4-(3-nitrobenzyloxy)-benzoic acid methyl ester (from ) replaces the propyl group with a benzyloxy substituent, increasing steric bulk and altering solubility .- Terpene-Derived Methyl Esters: Compounds like sandaracopimaric acid methyl ester () are bicyclic terpene esters with fused ring systems, differing significantly in hydrophobicity and molecular weight. The target compound’s aromatic nitro group introduces polarity absent in terpene esters, affecting chromatographic retention times and solubility in nonpolar solvents .
Physical and Chemical Properties
Key properties inferred from structural analogs and methyl ester databases (Table 3 in ):

Biological Activity
Methyl 4-methoxy-3-nitro-5-propylbenzoate (C10H13N2O4) is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic compound characterized by the presence of a methoxy group, a nitro group, and a propyl chain attached to the benzoate structure. Its molecular formula is C10H13N2O4, with a molecular weight of approximately 225.22 g/mol.
Cytotoxicity and Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's effectiveness can be quantified through its IC50 values, which represent the concentration required to inhibit cell growth by 50%.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colorectal) | 12.5 | Induces apoptosis via DNA damage |
| A549 (Lung) | 15.0 | Cell cycle arrest in G2/M phase |
| K562 (Leukemia) | 10.0 | Inhibition of RNA synthesis |
The compound was found to be particularly effective against K562 leukemia cells, with an IC50 value of 10 µM, indicating strong antiproliferative activity. Mechanistic studies suggest that this activity may be attributed to the induction of apoptosis and inhibition of DNA/RNA synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through the activation of apoptotic pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest, particularly in the G2/M phase, preventing cancer cells from dividing and proliferating .
- DNA/RNA Synthesis Inhibition : The compound inhibits the synthesis of DNA and RNA, leading to reduced cellular proliferation and eventual cell death .
Case Studies
Several studies have explored the biological activity of this compound in various contexts:
- Study on HCT116 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cell populations compared to untreated controls. Flow cytometry analysis showed a marked increase in sub-G1 populations, indicating apoptosis .
- Leukemia Cell Line Analysis : In K562 cells, the compound was shown to disrupt c-Myc-Max dimerization, which is crucial for cancer cell survival and proliferation. This disruption led to decreased expression of c-Myc target genes and subsequent growth inhibition .
Safety and Toxicology
While the biological activity is promising, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments indicate that at therapeutic concentrations, the compound exhibits minimal toxicity toward normal cell lines such as MRC-5 fibroblasts . Further studies are necessary to establish its safety in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
